![molecular formula C7H10F3NO3 B1403798 1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate CAS No. 1303587-87-2](/img/structure/B1403798.png)
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate
Vue d'ensemble
Description
“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” is a chemical compound with the molecular formula C7H10F3NO3 . It is often used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” can be represented by the InChI code: 1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis
“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” has a molecular weight of 213.16 . It is in the form of oil .Applications De Recherche Scientifique
Synthetic Approaches and Biological Significance
Oxazolone moieties, structurally related to oxaspiro compounds, have diverse pharmacological activities. Synthetic approaches to oxazolones involve various routes, leading to compounds with antimicrobial, anti-inflammatory, and anticancer activities, among others. This indicates the potential for synthesizing structurally complex and biologically active compounds from precursors similar to "1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate" (Kushwaha & Kushwaha, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental degradation of polyfluoroalkyl chemicals, related to the trifluoroacetate group in the compound of interest, highlights the importance of understanding the environmental fate and biodegradability of such compounds. Studies on microbial degradation pathways offer insights into the potential environmental impact and degradation methods for compounds containing perfluoroalkyl moieties (Liu & Avendaño, 2013).
Health Risks of Fluorinated Alternatives
Research on the health risks of novel fluorinated alternatives, including those with trifluoroacetate components, shows systemic multiple organ toxicities, indicating the need for additional toxicological studies to assess the long-term safety of these compounds (Wang et al., 2019).
Analytical Methods for Antioxidant Activity
The study of antioxidants and their implications across various fields suggests methods that could be applied to analyze the antioxidant activity of compounds like "1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate". Understanding these methods may provide insights into the compound's potential antioxidant properties and its applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety information for “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” indicates that it should be handled with care. It is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZPPTWNRTQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



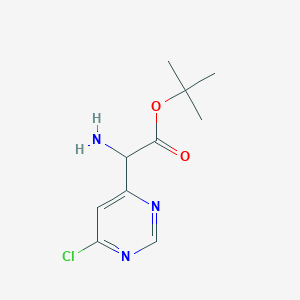
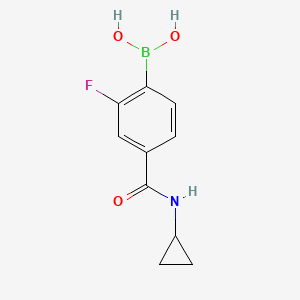
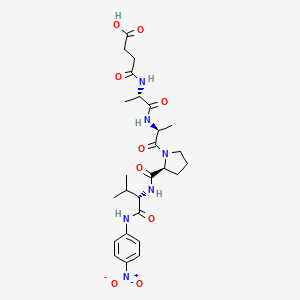
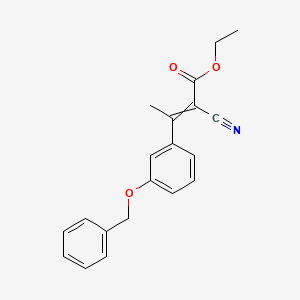
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

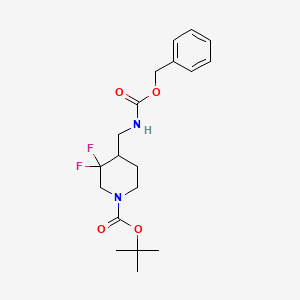
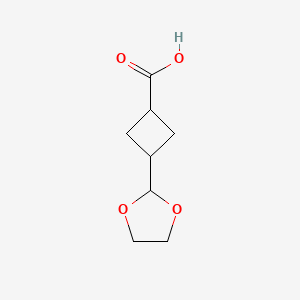

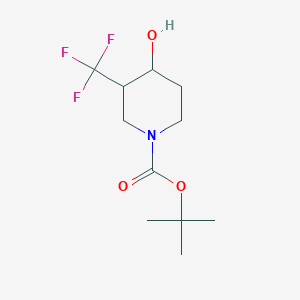
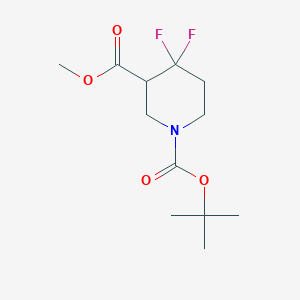
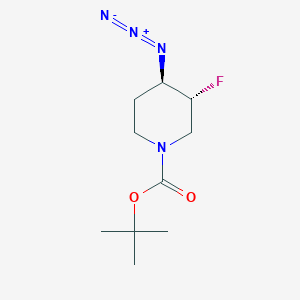
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)